

Spectroscopic Profile of N,N',N",N'''-Tetraacetylglycoluril: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N',N",N'''-Tetraacetylglycoluril*

Cat. No.: B030993

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N,N',N",N'''-Tetraacetylglycoluril**, a molecule of interest in various chemical and pharmaceutical applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research and development.

Molecular and Physical Properties

N,N',N",N'''-Tetraacetylglycoluril is a derivative of glycoluril, characterized by the acetylation of its four nitrogen atoms. This modification significantly alters its physical properties, such as solubility.

Property	Value
Molecular Formula	C ₁₂ H ₁₄ N ₄ O ₆
Molecular Weight	310.27 g/mol
Appearance	White to off-white crystalline powder
Melting Point	236–238 °C
Solubility	Insoluble in water and alcohols; soluble in CH ₂ Cl ₂ , CHCl ₃ , HCOOH, AcOH, Ac ₂ O, and MeCN.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **N,N',N'',N'''-Tetraacetylglycoluril**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of **N,N',N'',N'''-Tetraacetylglycoluril** reveal a high degree of symmetry in the molecule.

Table 1: ¹H NMR Spectroscopic Data[1]

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
6.38	Singlet	2H	CH
2.38	Singlet	12H	CH ₃

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data[1]

Chemical Shift (δ , ppm)	Assignment
169.42	C=O (acetyl)
151.48	C=O (ureidyl)
62.61	CH
25.11	CH ₃

Solvent: DMSO-d₆, Instrument Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **N,N',N'',N'''-Tetraacetylglycoluril** is characterized by strong absorptions corresponding to its carbonyl groups.

Table 3: IR Spectroscopic Data[1]

Wavenumber (cm ⁻¹)	Assignment
1753, 1733	C=O (acetyl)
1695	C=O (ureidyl)

Sample Preparation: Nujol mull

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **N,N',N'',N'''-Tetraacetylglycoluril**, electron ionization (EI) is a common technique. While a specific mass spectrum for the title compound is not readily available in the searched literature, the general fragmentation patterns of acylated glycolurils involve cleavages of the acetyl groups and the bicyclic core.

Experimental Protocols

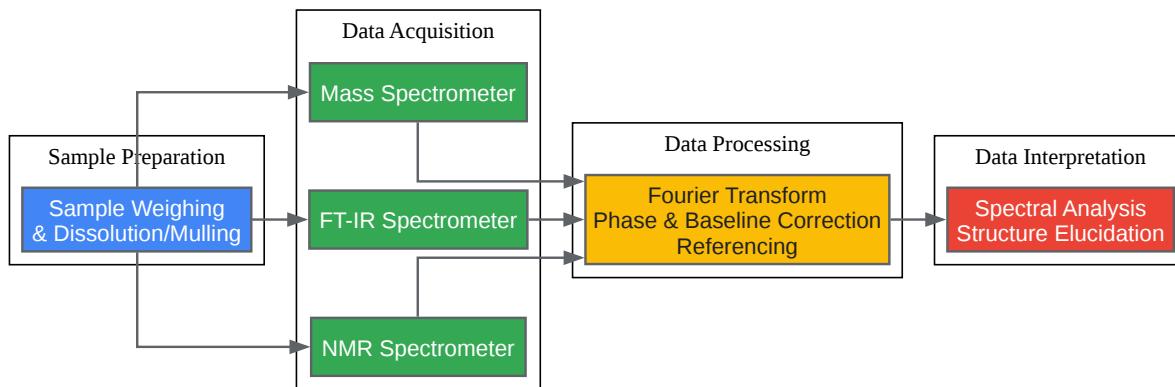
The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Approximately 5-10 mg of **N,N',N'',N'''-Tetraacetylglycoluril** is dissolved in about 0.7-1.0 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. The sample is gently agitated to ensure complete dissolution.
- Instrument Setup: The NMR spectra are acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer. The instrument is tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
- Data Acquisition:
 - ¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of approximately 4 seconds, and a relaxation delay of 1-2 seconds.
 - ¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum. A 30° pulse angle, a longer acquisition time (e.g., 2-4 seconds), and a relaxation delay of 2-5 seconds are typically used to ensure adequate signal-to-noise ratio, especially for the quaternary carbonyl carbons.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

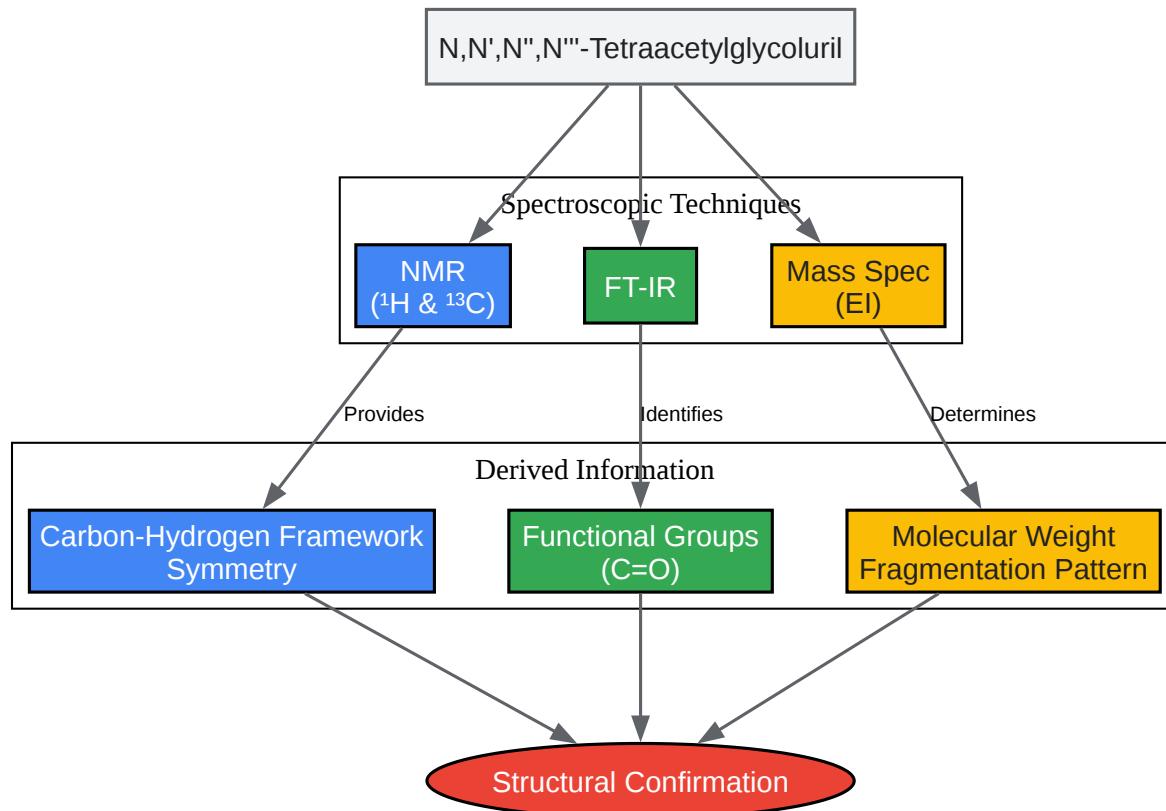
FT-IR Spectroscopy

- Sample Preparation (Nujol Mull): A small amount (2-5 mg) of the crystalline **N,N',N'',N'''-Tetraacetylglycoluril** is placed in an agate mortar. A drop of Nujol (mineral oil) is added, and the mixture is ground to a fine, uniform paste.
- Sample Mounting: The paste is then transferred onto a KBr or NaCl salt plate, and another salt plate is placed on top. The plates are gently pressed together to form a thin, even film of the mull.


- **Data Acquisition:** The salt plates are mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plates is recorded. Subsequently, the spectrum of the sample is acquired over the range of 4000-400 cm^{-1} . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic peaks of Nujol (around 2924, 2853, 1462, and 1377 cm^{-1}) are present in the spectrum and should be noted during interpretation.

Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** A small amount of the solid sample is placed in a capillary tube and introduced into the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.


Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical relationship between the different techniques for molecular characterization.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Logical relationship of spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]

- To cite this document: BenchChem. [Spectroscopic Profile of N,N',N",N""-Tetraacetylglycoluril: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b030993#spectroscopic-data-for-n-n-n-n-tetraacetylglycoluril-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com